4-(5-Bromothiophen-2-yl)butan-2-ol 4-(5-Bromothiophen-2-yl)butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230187
InChI: InChI=1S/C8H11BrOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3
SMILES:
Molecular Formula: C8H11BrOS
Molecular Weight: 235.14 g/mol

4-(5-Bromothiophen-2-yl)butan-2-ol

CAS No.:

Cat. No.: VC18230187

Molecular Formula: C8H11BrOS

Molecular Weight: 235.14 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Bromothiophen-2-yl)butan-2-ol -

Specification

Molecular Formula C8H11BrOS
Molecular Weight 235.14 g/mol
IUPAC Name 4-(5-bromothiophen-2-yl)butan-2-ol
Standard InChI InChI=1S/C8H11BrOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3
Standard InChI Key FMQXJHQEFFLWQN-UHFFFAOYSA-N
Canonical SMILES CC(CCC1=CC=C(S1)Br)O

Introduction

4-(5-Bromothiophen-2-yl)butan-2-ol is an organic compound characterized by its unique structure, which includes a brominated thiophene ring and a butan-2-ol moiety. Its molecular formula is C10H13BrOS, and it features a chiral center, making it relevant in stereochemistry and potential pharmacological applications . The compound's structure includes a bromine atom attached to the thiophene ring, which can influence its reactivity and biological interactions.

Synthesis

The synthesis of 4-(5-Bromothiophen-2-yl)butan-2-ol typically involves multiple steps, often starting with commercially available thiophene derivatives. The specific synthetic routes can vary, but they generally involve coupling reactions and transformations that introduce the bromine and butan-2-ol functionalities.

Biological Activity and Potential Applications

Preliminary studies suggest that 4-(5-Bromothiophen-2-yl)butan-2-ol exhibits notable biological activity, particularly in modulating biological systems. Its interaction with specific receptors or enzymes may lead to therapeutic effects, making it a candidate for further research in medicinal chemistry.

Potential Therapeutic Effects

  • Binding Affinity: Studies focus on its binding affinity to specific receptors, which is crucial for understanding its mechanism of action and potential therapeutic effects.

  • Selective Binding Characteristics: Preliminary data suggest that the compound may exhibit selective binding characteristics, advantageous in drug design.

Research Findings and Future Directions

Research into the interactions of 4-(5-Bromothiophen-2-yl)butan-2-ol with biological systems is ongoing, focusing on its potential therapeutic applications. The compound's ability to interact with biological targets, enhanced by the brominated thiophene moiety, suggests increased efficacy compared to non-brominated analogs.

Data Table: Comparison of Thiophene Derivatives

CompoundMolecular FormulaBiological ActivityPotential Applications
4-(5-Bromothiophen-2-yl)butan-2-olC10H13BrOSModulates biological systems, potential therapeutic effectsMedicinal chemistry, drug design
2-Ethylhexyl 5-Bromothiophene-2-CarboxylatesVariesAntibacterial activity against Salmonella TyphiAntibacterial agents
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesVariesAntimicrobial and antiproliferative activitiesAntimicrobial and anticancer agents

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